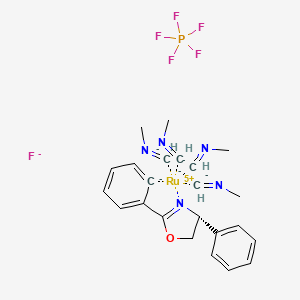
N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride” is a complex organometallic compound that features a combination of nitrogen, phosphorus, oxygen, and ruthenium elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The preparation might start with the synthesis of individual components such as N-methylmethanimine, pentafluoro-λ5-phosphane, and (4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole. These components are then combined under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands around the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of ruthenium, while substitution reactions could result in different ligand configurations.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a catalyst in various organic reactions due to the presence of the ruthenium center.
Biology
In biology, it might be explored for its potential interactions with biological molecules, possibly serving as a probe or a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its potential use in drug development, particularly in targeting specific pathways or molecular targets.
Industry
In industry, this compound might find applications in materials science, particularly in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would involve interactions at the molecular level. The ruthenium center could interact with various molecular targets, potentially altering their function. The specific pathways involved would depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other organometallic complexes with ruthenium centers, such as ruthenium(II) tris(bipyridine) complexes.
Uniqueness
What sets this compound apart is the specific combination of ligands and the unique structural properties that arise from this combination
Propriétés
Formule moléculaire |
C23H28F6N5OPRu- |
|---|---|
Poids moléculaire |
636.5 g/mol |
Nom IUPAC |
N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride |
InChI |
InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m0......./s1 |
Clé InChI |
CGPTUIFQEOPKFO-WHVLBGNBSA-M |
SMILES isomérique |
CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
SMILES canonique |
CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


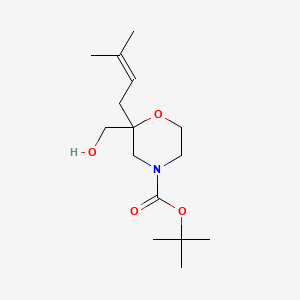

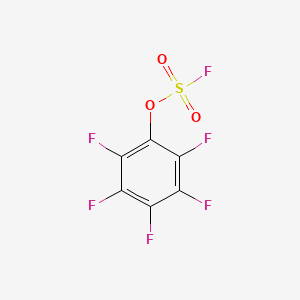

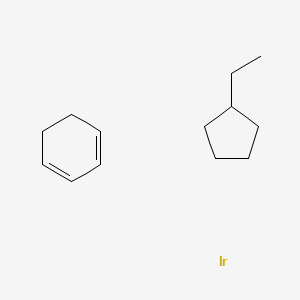
![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
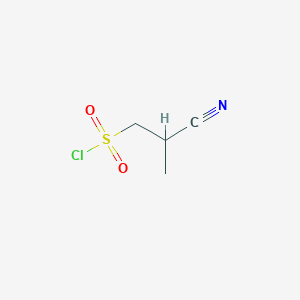
![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
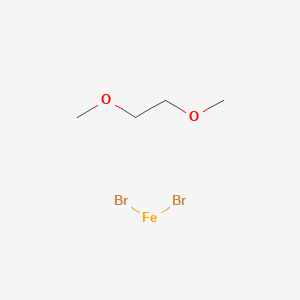
![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)


![2-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B12305830.png)

